molecular formula C12H22N2O2 B15228315 tert-Butyl (S)-6-amino-2-azaspiro[3.4]octane-2-carboxylate

tert-Butyl (S)-6-amino-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B15228315
M. Wt: 226.32 g/mol
InChI Key: CTDSKHCAIGOHQU-VIFPVBQESA-N
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Description

tert-Butyl (S)-6-amino-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design for improving binding affinity and selectivity towards biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-6-amino-2-azaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic ring system through annulation strategies. One common approach is the annulation of a cyclopentane ring with a four-membered ring, using readily available starting materials and conventional chemical transformations . The reaction conditions often involve the use of bases, solvents, and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-6-amino-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds .

Scientific Research Applications

tert-Butyl (S)-6-amino-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-6-amino-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (S)-6-amino-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of an amino group, which can participate in various chemical reactions and biological interactions. This uniqueness makes it a valuable compound for drug design and development, offering potential advantages in terms of binding affinity, selectivity, and pharmacokinetic properties .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (6S)-6-amino-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(13)6-12/h9H,4-8,13H2,1-3H3/t9-/m0/s1

InChI Key

CTDSKHCAIGOHQU-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC[C@@H](C2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)N

Origin of Product

United States

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